N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
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Overview
Description
The compound “N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused heteroaromatic ring system bearing pyrazole and pyrimidine units . This type of structure is considered as the bioisosteres of purines . Pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry due to their promising pharmacological potentials .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a fused heteroaromatic ring system that includes pyrazole and pyrimidine units . Further analysis of the molecular structure was not found in the available resources.Scientific Research Applications
Synthesis and Bioactivity Studies
Research on related pyrazole derivatives has demonstrated the synthesis, characterization, and bioactivity evaluation of these compounds. For instance, the study by Titi et al. (2020) focused on the synthesis of pyrazole derivatives and their structural identification using various spectroscopic methods. These compounds exhibited biological activity against breast cancer and microbes, confirming the relevance of the chemical family in antitumor and antimicrobial pharmacophore site identification (Titi et al., 2020).
Antitumor and Antimicrobial Applications
Further exploration into the heterocyclic synthesis of thioxopyrimidine and related compounds has yielded novel derivatives with potential antitumor, antimicrobial, and anti-inflammatory activities. These studies highlight the versatility of pyrimidine and pyrazole cores in developing pharmacologically active compounds (Ho & Suen, 2013).
Novel Synthetic Pathways and Biochemical Insights
Investigations into the synthesis of new thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives reveal innovative synthetic pathways and provide insights into their biochemical applications. These compounds have been assessed for various biological activities, further underscoring the scientific interest in pyrazolo[3,4-d]pyrimidin analogs for therapeutic development (Mohamed et al., 2011).
Metabolic Stability and Medicinal Chemistry
The study of piperazine-containing pyrazolopyrimidine compounds, such as strategies to prevent N-acetyltransferase-mediated metabolism, presents crucial insights into the medicinal chemistry applications of these compounds. By modifying the piperazine group, researchers have been able to retain potency while preventing rapid metabolism, demonstrating the importance of structural modifications in enhancing drug profiles (Rawal et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells . The compound’s effect on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Similar compounds have been noted to show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest . This compound interacts with CDK2 in a manner that inhibits its activity, thereby affecting the biochemical reactions that this enzyme catalyzes .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site, with essential hydrogen bonding interactions occurring with Leu83 .
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRSDPKVOGXQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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